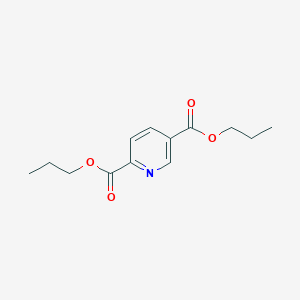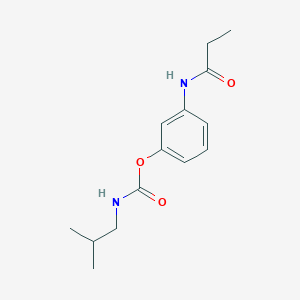
m-Propionamidophenyl isobutylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-Propionamidophenyl isobutylcarbamate (also known as MPPIC) is a chemical compound that belongs to the class of carbamate pesticides. It is widely used in the agricultural industry to protect crops from insects and other pests. MPPIC is a white crystalline solid that is soluble in water and has a molecular weight of 291.4 g/mol. In recent years, MPPIC has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
MPPIC acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that is essential for proper nerve function. By inhibiting AChE, MPPIC disrupts the transmission of nerve impulses, leading to paralysis and death of insects and other pests. This mechanism of action makes MPPIC an effective pesticide, but also raises concerns about its potential toxicity to humans and other non-target organisms.
Biochemische Und Physiologische Effekte
MPPIC has been shown to have both acute and chronic toxic effects on humans and other animals. Acute exposure to MPPIC can cause symptoms such as nausea, vomiting, headache, and respiratory distress. Chronic exposure to MPPIC has been linked to neurological disorders, reproductive abnormalities, and cancer. Therefore, it is important to handle MPPIC with caution and follow proper safety protocols when working with this chemical.
Vorteile Und Einschränkungen Für Laborexperimente
MPPIC has several advantages as a research tool, including its low cost, high purity, and easy availability. However, it also has some limitations, such as its potential toxicity and limited solubility in certain solvents. Therefore, researchers must carefully consider the potential risks and benefits of using MPPIC in their experiments and take appropriate precautions to minimize any potential harm.
Zukünftige Richtungen
There are several future directions for research on MPPIC. One area of interest is the development of new pesticides that are more effective and less toxic than current options. Another area of research is the development of new antimicrobial agents based on the structure of MPPIC. Additionally, further studies are needed to determine the potential health effects of MPPIC exposure and to develop strategies for minimizing any potential harm.
Synthesemethoden
MPPIC can be synthesized by reacting 3-nitrobenzoyl chloride with isobutyl carbamate in the presence of triethylamine. The resulting intermediate is then reduced with hydrogen gas in the presence of palladium on carbon catalyst to yield MPPIC. This synthesis method is relatively simple and efficient, making MPPIC a cost-effective option for pesticide production.
Wissenschaftliche Forschungsanwendungen
MPPIC has been extensively studied for its potential applications in scientific research. It has been found to exhibit antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents. MPPIC has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, and further studies are being conducted to determine its efficacy in vivo.
Eigenschaften
CAS-Nummer |
17788-28-2 |
|---|---|
Produktname |
m-Propionamidophenyl isobutylcarbamate |
Molekularformel |
C14H20N2O3 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
[3-(propanoylamino)phenyl] N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-4-13(17)16-11-6-5-7-12(8-11)19-14(18)15-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
ODFQZUUQCHERDV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)OC(=O)NCC(C)C |
Kanonische SMILES |
CCC(=O)NC1=CC(=CC=C1)OC(=O)NCC(C)C |
Andere CAS-Nummern |
17788-28-2 |
Synonyme |
Isobutylcarbamic acid 3-(propionylamino)phenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



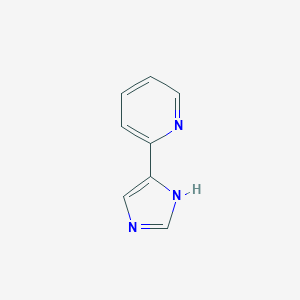
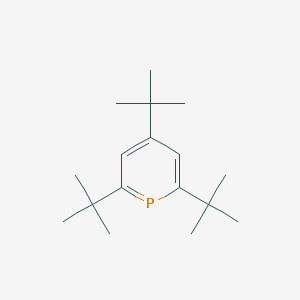
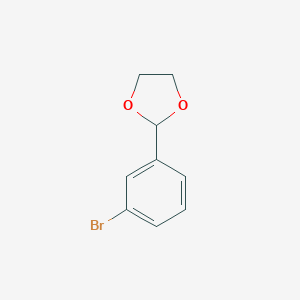
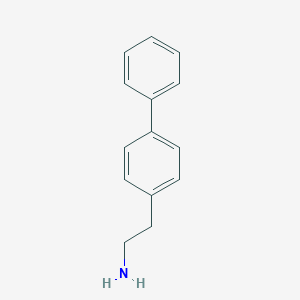
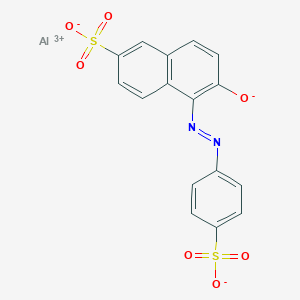
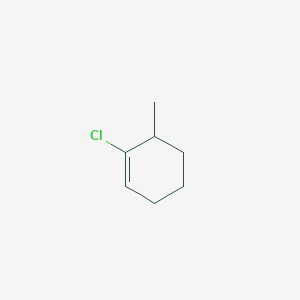
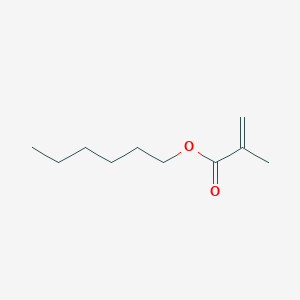
![3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B93833.png)
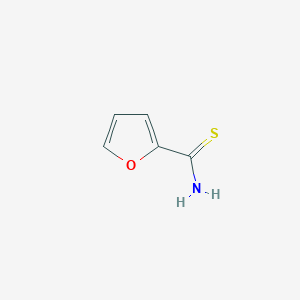
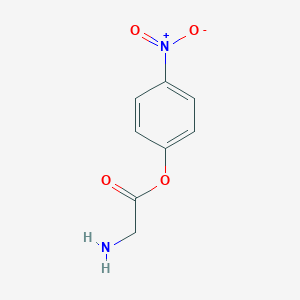
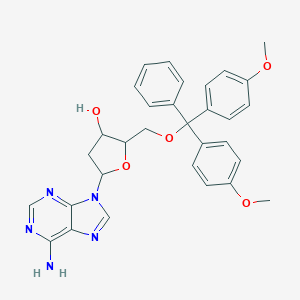
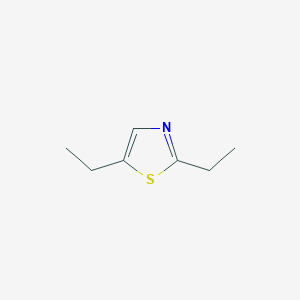
![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)
